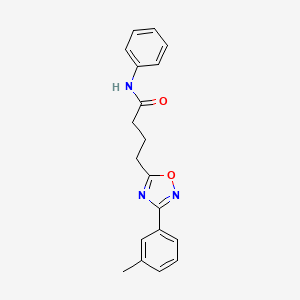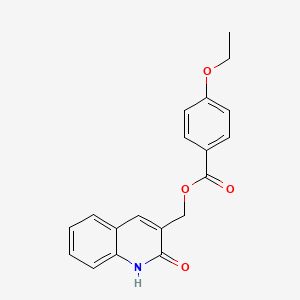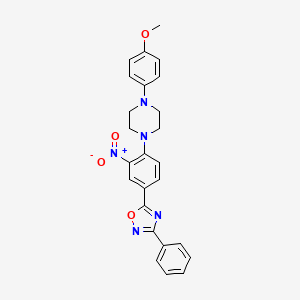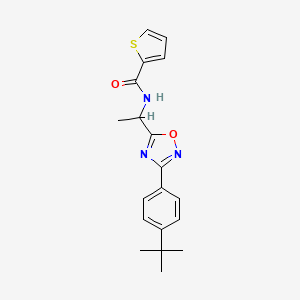
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in the regulation of gene expression in cancer cells. It has also been found to inhibit the activity of cyclin-dependent kinases, which are proteins that are involved in the cell cycle progression of cancer cells.
Biochemical and Physiological Effects:
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzamide has been found to have several biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzamide in lab experiments include its high potency and specificity towards cancer cells. The compound has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the limitations of using this compound include its complex synthesis method, which makes it difficult to produce large quantities of the compound for use in experiments.
Orientations Futures
Several future directions for the research on N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzamide include the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetic properties. The compound has also shown potential in the treatment of other diseases, such as neurodegenerative disorders, and further research is needed to explore its potential in these areas. Additionally, the use of this compound in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzamide is a complex process that involves several steps. The compound is synthesized by reacting 4-methylbenzoyl chloride with N-(3-aminopropyl)-N-(tert-butoxycarbonyl)amine in the presence of triethylamine. This reaction results in the formation of N-(tert-butoxycarbonyl)-N'-(4-methylbenzoyl)-N''-(3-(tert-butoxycarbonylamino)propyl)hydrazine. The next step involves the reaction of this intermediate with 4-(tert-butyl)phenylacetic acid in the presence of thionyl chloride to form N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzamide.
Applications De Recherche Scientifique
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.
Propriétés
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-5-7-16(8-6-14)20(25)22-13-18-23-19(24-26-18)15-9-11-17(12-10-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQTVCNINBHOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(2,4-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7689026.png)


